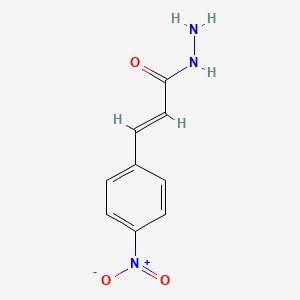
3-(4-Nitrophenyl)acrylohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)acrylohydrazide is an organic compound with the molecular formula C(_9)H(_9)N(_3)O(_3) It is characterized by the presence of a nitrophenyl group attached to an acrylohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)acrylohydrazide typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Condensation Reaction: 4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 4-nitrophenylhydrazine.
Acryloylation: The resulting 4-nitrophenylhydrazine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Substituted hydrazides with different functional groups.
科学的研究の応用
3-(4-Nitrophenyl)acrylohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)acrylohydrazide depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as receptors or enzymes, thereby modulating their function.
類似化合物との比較
3-(4-Nitrophenyl)acrylohydrazide can be compared with other similar compounds, such as:
3-(4-Nitrophenyl)propionohydrazide: Similar structure but with a propionyl group instead of an acryloyl group.
3-(4-Nitrophenyl)butyrohydrazide: Contains a butyryl group, leading to different reactivity and applications.
4-Nitrophenylhydrazine: Lacks the acryloyl group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its acryloyl group, which imparts specific reactivity and makes it suitable for a broader range of applications compared to its analogs.
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
(E)-3-(4-nitrophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H9N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-6H,10H2,(H,11,13)/b6-3+ |
InChIキー |
NUIPZKAILAUFRD-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)NN)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
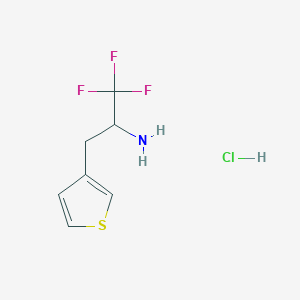
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
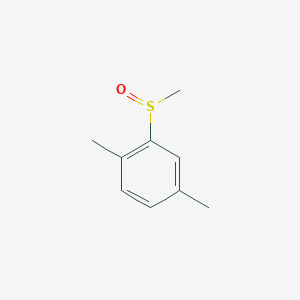
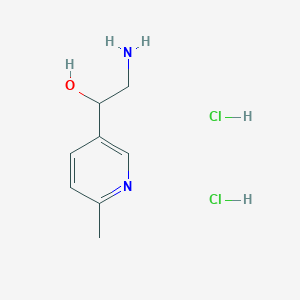
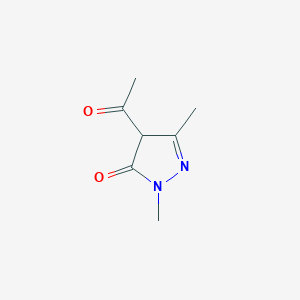
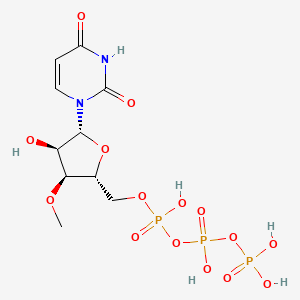

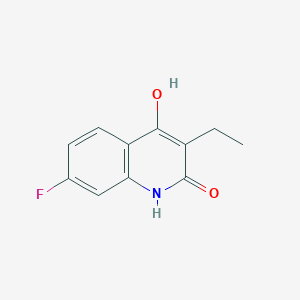
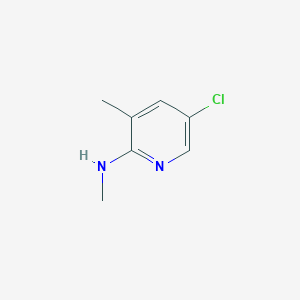
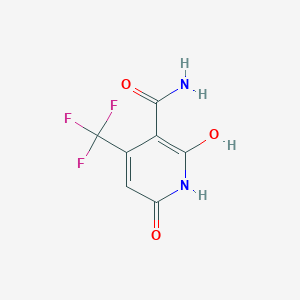
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
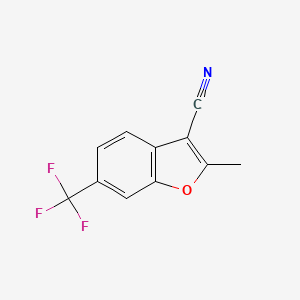
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)
